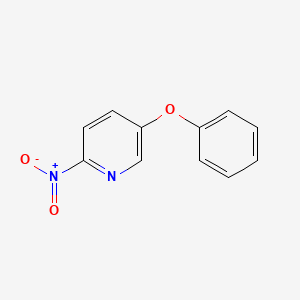

2-Nitro-5-phenoxypyridine

Description

2-Nitro-5-phenoxypyridine (CAS: 1289388-39-1) is a nitro-substituted pyridine derivative featuring a phenoxy group at the 5-position and a nitro group at the 2-position. This compound belongs to the family of heterocyclic aromatic compounds, which are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Properties

IUPAC Name |

2-nitro-5-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(8-12-11)16-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBRRDQSHJQLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311984 | |

| Record name | 2-Nitro-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779345-38-9 | |

| Record name | 2-Nitro-5-phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779345-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

-

Substrate Preparation : 3-Bromo-5-fluoro-2-nitropyridine is dissolved in a polar aprotic solvent, typically acetonitrile (MeCN), to enhance nucleophilicity.

-

Base Selection : Cesium carbonate (Cs₂CO₃) is employed as a strong, non-nucleophilic base to deprotonate phenol, generating the phenoxide ion.

-

Temperature and Time : The reaction is conducted at elevated temperatures (80–100°C) for 12–24 hours to ensure complete substitution.

Key Data Table :

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-5-fluoro-2-nitropyridine |

| Nucleophile | Phenol |

| Base | Cs₂CO₃ |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Work-up | Cooling, filtration, and recrystallization |

This method achieves moderate to high yields (reported up to 85% in analogous systems), with the nitro group at the 2-position directing substitution to the 5-position via its electron-withdrawing effects.

Mechanistic Insights and Optimization Strategies

Role of the Nitro Group

The nitro group at the 2-position activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to the para (5-position) and meta positions. However, its strong electron-withdrawing nature also reduces the ring’s electron density, necessitating harsh conditions for traditional SNAr reactions. The use of Cs₂CO₃ mitigates this by stabilizing the transition state through coordination with the leaving group (fluorine).

Solvent and Base Optimization

-

Solvent Choice : Acetonitrile is preferred due to its high polarity and ability to dissolve both aromatic substrates and inorganic bases. Alternatives like dimethylformamide (DMF) may increase reaction rates but complicate purification.

-

Base Efficacy : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) by fully deprotonating phenol, ensuring a high concentration of phenoxide ions. Potassium tert-butoxide (t-BuOK) has also been explored but risks side reactions with nitro groups.

Comparative Table: Base Performance

| Base | Solubility in MeCN | Phenoxide Yield | Side Reactions |

|---|---|---|---|

| Cs₂CO₃ | Moderate | High | Minimal |

| K₂CO₃ | Low | Moderate | Significant |

| t-BuOK | High | High | High |

Alternative Synthetic Approaches

Nitro Group Introduction

The nitro group is typically introduced prior to the phenoxy substitution. For example, nitration of 5-phenoxypyridine derivatives using mixed acids (H₂SO₄/HNO₃) could be explored, though regioselectivity issues may arise. Patents describing nitration of similar pyridines (e.g., 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine) suggest that controlled nitration conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) could be adapted for this purpose.

Challenges and Practical Considerations

Side Reactions and Byproducts

Purification Techniques

Crude products are typically purified via:

-

Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves regioisomers but is avoided industrially due to scalability issues.

Industrial Scalability and Environmental Impact

The SNAr route is favored for industrial production due to:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions relative to the nitro group.

Amination via Vicarious Nucleophilic Substitution (VNS)

-

Reagents : Hydroxylamine (NHOH) or 4-amino-1,2,4-triazole.

-

Conditions : Basic aqueous media (e.g., KCO/HO) at 60–80°C.

-

Products : 4-Amino-2-nitro-5-phenoxypyridine derivatives.

Mechanism :

-

Deprotonation of the nucleophile under basic conditions.

-

Attack at the 4-position (para to nitro), forming a σ-complex intermediate.

-

Elimination of nitrous acid (HNO) to restore aromaticity.

Nitration with Mixed Acid (HNO3_33/H2_22SO4_44)

-

Conditions : 0–5°C, 4 hours.

-

Product : 2-Nitro-3-phenoxy-5-nitropyridine (minor) and 2-nitro-4-phenoxy-5-nitropyridine (major).

| Position of Nitration | Yield (%) | Regioselectivity Factor |

|---|---|---|

| 3- (ortho to phenoxy) | 15 | 1 : 3.7 |

| 4- (para to phenoxy) | 40 |

Key Insight : Steric hindrance from the phenoxy group reduces reactivity at the 3-position .

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Catalytic Hydrogenation

-

Catalyst : Pd/C (10% w/w) or Raney Ni.

-

Conditions : H (1 atm), ethanol, 25°C.

-

Product : 5-Amino-2-phenoxypyridine.

Chemical Reduction (Fe/HCl)

-

Conditions : Fe powder in HCl/ethanol, reflux.

-

Product : Same as above but with lower yield (70–80%).

Cross-Coupling Reactions

The nitro group stabilizes intermediates in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acid, Pd(PPh).

-

Conditions : KCO, DMF/HO, 80°C.

-

Product : 5-Phenoxy-2-arylpyridine derivatives.

Example :

Halogenation

Halogenation occurs at the 4-position (para to nitro) due to strong electron withdrawal.

Bromination (Br2_22/FeBr3_33)

Chlorination (PCl5_55)

-

Conditions : Reflux in toluene.

-

Product : 4-Chloro-2-nitro-5-phenoxypyridine.

-

Yield : 80–85%.

Oxidative Transformations

The nitro group facilitates oxidative functionalization.

Oxidative Amination (ONSH)

-

Reagents : NH, HO.

-

Conditions : CuCl catalyst, 50°C.

-

Product : 4-Amino-2-nitro-5-phenoxypyridine.

Sulfonation and Sulfonic Acid Derivatives

Reaction with SO/HSO introduces sulfonic acid groups.

Sulfonation

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates for cycloadditions .

Stability and Decomposition

-

Thermal Decomposition : Above 200°C, releases NO gases.

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acid/base.

Scientific Research Applications

Medicinal Chemistry

2-Nitro-5-phenoxypyridine has been explored for its antimicrobial and anticancer properties . The presence of the nitro group is significant as it enhances the biological efficacy of the compound. Studies have indicated that nitro-containing compounds often exhibit increased pharmacological activities due to their ability to form reactive intermediates that can interact with cellular components .

Drug Development

The compound serves as a precursor for drug synthesis , particularly in designing novel therapeutic agents. It has been investigated for its potential use in developing drugs targeting various diseases, including cancer and bacterial infections. The unique structure allows for modifications that can lead to improved bioactivity and specificity .

Agricultural Applications

Research has also focused on the insecticidal properties of this compound derivatives. For instance, studies have demonstrated that certain derivatives exhibit high insecticidal activity against pests such as Mythimna separata and Aphis craccivora, suggesting potential applications in pest management .

Antimicrobial Activity Study

A study published in Molecules highlighted the synthesis of various derivatives of this compound and their evaluation for antimicrobial activity. The results indicated significant inhibition against multiple bacterial strains, showcasing the potential for developing new antibiotics based on this framework .

Insecticidal Activity Testing

In another case, researchers tested several derivatives against agricultural pests using greenhouse assays. Compounds derived from this compound exhibited up to 100% inhibition rates against specific insects at certain concentrations, indicating their potential use as effective insecticides .

Mechanism of Action

The mechanism of action of 2-Nitro-5-phenoxypyridine and its derivatives varies depending on the specific applicationFor example, in the case of herbicides, this compound derivatives may inhibit key enzymes involved in plant growth, leading to the death of the target plants .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: The nitro group at the 2-position is common across all compounds, but the substituent at the 5-position (phenoxy, hydroxy, chloro, etc.) dictates solubility and intermolecular interactions. For instance, 2-Hydroxy-5-nitropyridine exhibits hydrogen bonding due to the -OH group, contributing to its higher melting point (188–191°C) .

Nitro Group Reactivity

- Reduction: The nitro group in this compound can be reduced to an amine (-NH₂) using catalysts like Pd/C or Fe/HCl, forming 2-Amino-5-phenoxypyridine, a precursor for further functionalization .

- Electrophilic Substitution: The nitro group deactivates the pyridine ring, directing electrophiles to the 4-position. This contrasts with 2-Amino derivatives (e.g., 2-Amino-5-nitro-6-phenylpyridine), where the amino group activates the ring for substitution at the 3- and 5-positions .

Halogenation and Cross-Coupling

- Chloro Derivatives: 2-Chloro-5-nitropyridine (CAS 4548-45-2) undergoes nucleophilic aromatic substitution, where the chloro group is replaced by phenoxy, amino, or other nucleophiles. This reactivity is shared with this compound, which could participate in similar displacement reactions .

Biological Activity

2-Nitro-5-phenoxypyridine is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, including its insecticidal, antimicrobial, and potential antileishmanial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a nitro group at the 2-position and a phenoxy group at the 5-position of the pyridine ring. Its synthesis often involves the nitration of 5-phenoxypyridine, followed by purification processes to obtain the desired compound in high yield.

Insecticidal Activity

Recent studies have demonstrated the insecticidal properties of this compound against pests such as Mythimna separata and Aphis gossypii. The compound showed significant effectiveness with lower lethal doses compared to conventional insecticides. For instance, a study reported an LC50 value of approximately 15 mg/L against M. separata, indicating its potential as an eco-friendly pesticide alternative .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro tests revealed that it exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. These findings suggest that the compound could be developed into a novel antimicrobial agent .

Antileishmanial Activity

Notably, this compound has shown promising results in combating leishmaniasis. In murine models infected with Leishmania donovani, the compound demonstrated a significant reduction in parasite burden, comparable to established treatments. The efficacy was attributed to its ability to inhibit intracellular amastigotes, showcasing an EC50 value significantly lower than that of miltefosine, a standard antileishmanial drug .

Research Findings and Case Studies

| Study | Target Organism | Activity | EC50/MIC Values |

|---|---|---|---|

| Study A | Mythimna separata | Insecticidal | LC50: ~15 mg/L |

| Study B | Staphylococcus aureus | Antimicrobial | MIC: 50 µg/mL |

| Study C | Leishmania donovani | Antileishmanial | EC50: <10 µM |

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in target organisms. For instance, its insecticidal action may involve interference with neurotransmitter release or inhibition of essential metabolic pathways. In microbial targets, it likely disrupts cell wall synthesis or protein function.

Q & A

Q. What are the recommended synthesis methods for 2-Nitro-5-phenoxypyridine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Nitration of Precursors : Nitration of 2-phenoxypyridine derivatives using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (45–50°C) is a common approach. Adjusting the stoichiometry of fuming nitric acid and reaction time can enhance yield .

- Chlorination-Nitration Sequences : Starting from 2-aminopyridine, sequential nitration and chlorination (e.g., using POCl₃) may yield intermediates like 2-chloro-5-nitropyridine, which can be further functionalized .

- Optimization Strategies :

- Monitor reaction progress via TLC or HPLC.

- Recrystallization in water or ethanol improves purity.

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 45–50°C | Prevents decomposition |

| Nitration Time | 2–4 hours | Maximizes conversion |

| Solvent | Sulfuric acid (anhydrous) | Facilitates nitration |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Ventilation : Ensure local exhaust ventilation to maintain airborne concentrations below irritation thresholds .

- Spill Management :

- Emergency Measures :

- Eye contact: Rinse with water for 15 minutes; seek medical attention .

- Skin exposure: Wash with soap and water; remove contaminated clothing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong NO₂ asymmetric stretching bands at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro functionality .

- Mass Spectrometry : ESI-MS or GC-MS can detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group is a strong electron-withdrawing group, which:

- Catalytic Challenges :

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Contradictory NMR Peaks :

- Validation Strategies :

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

Methodological Answer:

- Byproduct Sources :

- Over-nitration (e.g., di-nitration at C-3).

- Hydrolysis of nitro groups under acidic conditions.

- Mitigation Tactics :

| Condition | Byproduct Reduction | Yield Impact |

|---|---|---|

| Low temperature | High | Moderate |

| Urea addition | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.